
N-(2-chloropyridin-3-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloropyridin-3-yl)-4-methoxybenzamide, also known as GSK-3 Inhibitor IX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and apoptosis.
Wissenschaftliche Forschungsanwendungen
N-(2-chloropyridin-3-yl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-tumor properties. This compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the treatment of cancer.
Wirkmechanismus
N-(2-chloropyridin-3-yl)-4-methoxybenzamide acts as a potent inhibitor of N-(2-chloropyridin-3-yl)-4-methoxybenzamide, an enzyme that plays a crucial role in various cellular processes. N-(2-chloropyridin-3-yl)-4-methoxybenzamide is involved in the regulation of glycogen metabolism, gene expression, and apoptosis. By inhibiting N-(2-chloropyridin-3-yl)-4-methoxybenzamide, N-(2-chloropyridin-3-yl)-4-methoxybenzamide can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chloropyridin-3-yl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. It can modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. This compound can also inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby exerting its anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-chloropyridin-3-yl)-4-methoxybenzamide in lab experiments is its high potency and specificity as a N-(2-chloropyridin-3-yl)-4-methoxybenzamide inhibitor. This compound can be used to study the role of N-(2-chloropyridin-3-yl)-4-methoxybenzamide in various cellular processes and to investigate its potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chloropyridin-3-yl)-4-methoxybenzamide. One area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the study of its anti-tumor properties and its potential use in cancer therapy. Furthermore, the development of more potent and specific N-(2-chloropyridin-3-yl)-4-methoxybenzamide inhibitors based on the structure of N-(2-chloropyridin-3-yl)-4-methoxybenzamide is also an area of future research.
Synthesemethoden
The synthesis of N-(2-chloropyridin-3-yl)-4-methoxybenzamide involves the reaction between 2-chloro-3-pyridinecarboxylic acid and 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained after purification through column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
126921-77-5 |
|---|---|
Produktname |
N-(2-chloropyridin-3-yl)-4-methoxybenzamide |
Molekularformel |
C13H11ClN2O2 |
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
N-(2-chloropyridin-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)13(17)16-11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
WRCQOSYXVUJEGY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl |
Synonyme |
3-(4-anisoylamino)-2-chloropyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





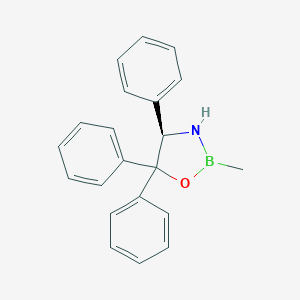
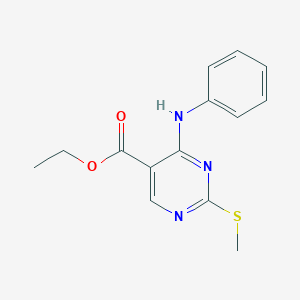
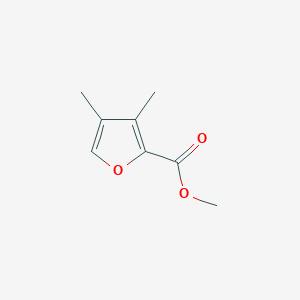
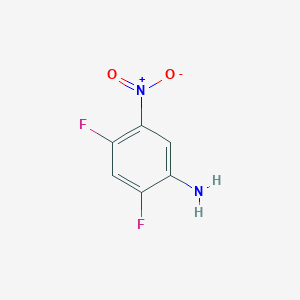
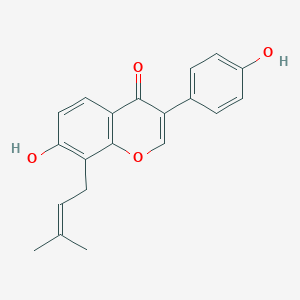
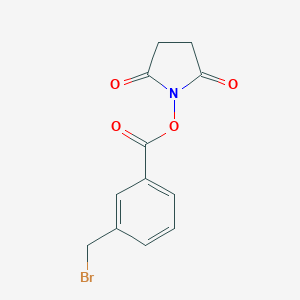


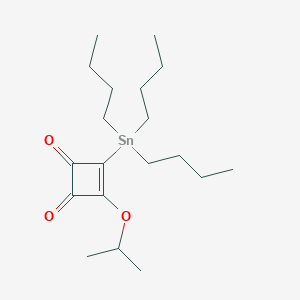
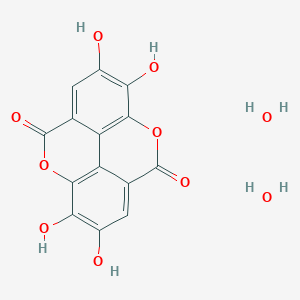
![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)
